molecular formula C21H23N7O3 B6419793 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide CAS No. 1020454-66-3

2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide

Cat. No. B6419793
CAS RN: 1020454-66-3
M. Wt: 421.5 g/mol
InChI Key: FUFXRHNOBKGTAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and purine rings, followed by various substitution reactions to introduce the other functional groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the pyrazole and purine rings suggests that the molecule would have a planar structure in these regions. The other parts of the molecule could adopt various conformations depending on the specific arrangement of the atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The pyrazole and purine rings could also participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if this compound is a drug, it could interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. The specific hazards would also depend on the toxicity of the compound .

properties

IUPAC Name

2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O3/c1-12-7-5-6-8-15(12)10-26-17-18(23-20(26)28-14(3)9-13(2)24-28)25(4)21(31)27(19(17)30)11-16(22)29/h5-9H,10-11H2,1-4H3,(H2,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFXRHNOBKGTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N=C2N4C(=CC(=N4)C)C)N(C(=O)N(C3=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

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